molecular formula C18H13N5O2S B10997233 3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10997233
M. Wt: 363.4 g/mol
InChI Key: OBCMRBRNMMVSLE-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide involves a multi-step process. One efficient method is a domino reaction strategy, which is a catalyst-free process that uses 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . This method is advantageous due to its use of readily available starting materials, water as the reaction medium, and the avoidance of hazardous or expensive catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Compared to other similar compounds, 3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-methyl-4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide

InChI

InChI=1S/C18H13N5O2S/c1-23-17(25)12-7-3-2-6-11(12)15(22-23)16(24)21-18-20-14(10-26-18)13-8-4-5-9-19-13/h2-10H,1H3,(H,20,21,24)

InChI Key

OBCMRBRNMMVSLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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